3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol
CAS No.: 77774-24-4
Cat. No.: VC17975486
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77774-24-4 |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | 9-methoxy-3-nitroso-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
| Standard InChI | InChI=1S/C17H18N2O4/c1-22-13-5-2-9-8-11-10-3-4-12(20)16-17(10,6-7-19(11)18-21)14(9)15(13)23-16/h2-5,10-12,16,20H,6-8H2,1H3 |
| Standard InChI Key | NGNCKOKHKZDIHF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C3=C(CC4C5C3(CCN4N=O)C(O2)C(C=C5)O)C=C1 |
Introduction
Structural and Chemical Characterization
Core Skeleton and Functional Modifications
The compound belongs to the morphinan class, which shares a tetracyclic framework comprising three six-membered rings and one five-membered ring. Key modifications distinguish it from natural morphinans like morphine:
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3-Methoxy Group: Substitution at the 3-position enhances lipophilicity, potentially influencing blood-brain barrier permeability.
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17-Nitroso Group: The nitroso (-NO) moiety introduces redox-active properties, which may contribute to novel metabolic pathways or receptor binding dynamics.
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4,5-Epoxide Bridge: This strained ether linkage likely impacts molecular rigidity and reactivity.
The InChIKey MFXFQKMUCYHPFQ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration in databases .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 341.4009 |
| IUPAC Name | 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol |
| InChIKey | MFXFQKMUCYHPFQ-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
Synthesis involves multi-step modifications of morphine or its analogs:
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Epoxidation: Introduction of the 4,5-epoxide via oxidation of a dihydro precursor.
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Nitroso Group Installation: Diazotization followed by nitroso substitution at the 17-position.
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Methoxy Group Retention: Preservation of the 3-methoxy group from precursor alkaloids.
Critical parameters include solvent polarity (e.g., dichloromethane for epoxidation) and temperature control to prevent epoxide ring-opening.
Chemical Reactivity
The nitroso group participates in redox reactions, while the epoxide is susceptible to nucleophilic attack. Steric hindrance from the morphinan skeleton limits accessibility to certain reagents, necessitating tailored reaction conditions.
Pharmacological Profile
Opioid Receptor Interactions
Preliminary studies suggest affinity for mu-opioid receptors (MOR), though with lower efficacy than morphine. The nitroso group may modulate G-protein coupling, altering analgesic or respiratory depressive effects.
Metabolic Considerations
Hepatic metabolism likely involves cytochrome P450 enzymes, with the nitroso group potentially forming reactive intermediates requiring detoxification.
Comparative Analysis with Acetylcodeine
Structural Divergence
While both compounds derive from morphinan, acetylcodeine (CAS 6703-27-1) features a 17-methyl and 6-acetate group, contrasting with the nitroso and epoxide motifs in the target compound .
Table 2: Comparative Structural Features
| Feature | 3-Methoxy-17-nitroso Derivative | Acetylcodeine |
|---|---|---|
| 17-Substituent | Nitroso (-NO) | Methyl (-CH3) |
| 6-Position | Hydroxyl (-OH) | Acetate ester (-OAc) |
| 4,5-Bond | Epoxide | Single bond |
Pharmacokinetic Implications
Acetylcodeine’s ester group enhances metabolic stability compared to the nitroso variant, which may exhibit faster clearance due to redox activity .
Research Gaps and Future Directions
Current data gaps include:
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In Vivo Efficacy: No animal studies confirming analgesic potency.
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Toxicological Profiles: Potential nitroso-related hepatotoxicity requires evaluation.
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Synthetic Optimization: Improving yield beyond laboratory-scale production.
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